molecular formula C9H19Br2NO B11926481 4-(5-Bromopentyl)morpholine Hydrobromide

4-(5-Bromopentyl)morpholine Hydrobromide

Cat. No.: B11926481
M. Wt: 317.06 g/mol
InChI Key: CQRYIPOCNXKJQS-UHFFFAOYSA-N
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Description

4-(5-Bromopentyl)morpholine Hydrobromide is a chemical compound with the molecular formula C9H19Br2NO and a molecular weight of 317.07 g/mol. It is a morpholine derivative, where the morpholine ring is substituted with a 5-bromopentyl group. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopentyl)morpholine Hydrobromide typically involves the reaction of morpholine with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of 4-(5-Bromopentyl)morpholine. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopentyl)morpholine Hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 5-bromopentyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding pentylmorpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted morpholine derivatives.

    Oxidation: Formation of morpholine N-oxides.

    Reduction: Formation of pentylmorpholine.

Scientific Research Applications

4-(5-Bromopentyl)morpholine Hydrobromide is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromopentyl)morpholine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the 5-bromopentyl group can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules. The morpholine ring can interact with various enzymes and receptors, influencing their activity and function. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobutyl)morpholine Hydrobromide
  • 4-(6-Bromohexyl)morpholine Hydrobromide
  • 4-(5-Chloropentyl)morpholine Hydrobromide

Uniqueness

4-(5-Bromopentyl)morpholine Hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The length of the alkyl chain and the presence of the bromine atom influence its interactions with other molecules, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H19Br2NO

Molecular Weight

317.06 g/mol

IUPAC Name

4-(5-bromopentyl)morpholine;hydrobromide

InChI

InChI=1S/C9H18BrNO.BrH/c10-4-2-1-3-5-11-6-8-12-9-7-11;/h1-9H2;1H

InChI Key

CQRYIPOCNXKJQS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCCBr.Br

Origin of Product

United States

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